molecular formula C10H15NO4 B2469079 Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 87250-97-3

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B2469079
CAS No.: 87250-97-3
M. Wt: 213.233
InChI Key: LRUFZHMJIBJMPC-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (IUPAC name) is a bicyclic lactone derivative widely utilized as a chiral building block in medicinal chemistry and asymmetric synthesis. It is also known as N-tert-butyloxycarbonyl-allohydroxy-L-proline lactone and exists in enantiomeric forms, such as (1S,4S) (CAS 113775-22-7) and (1R,4R) (CAS 848488-70-0), with distinct stereochemical properties . The compound features a fused bicyclo[2.2.1]heptane framework with a lactone ring and a tert-butyloxycarbonyl (Boc) protecting group, making it critical for peptide synthesis and drug design .

Properties

IUPAC Name

tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUFZHMJIBJMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of allohydroxy-l-proline with tert-butyl chloroformate under basic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the bicyclic structure. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is synthesized through specific organic reactions, often involving intramolecular lactonization from precursor compounds. Its structure has been characterized using techniques such as NMR spectroscopy and X-ray diffraction, confirming the bicyclic nature of the molecule .

Applications in Medicinal Chemistry

  • Antimicrobial Activity : this compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development .
  • Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The bicyclic structure is believed to facilitate interactions with biological targets involved in neuronal protection .
  • Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules, including cyclic amino acids and other bioactive compounds. Its unique structure allows for various functional group transformations that are essential in drug discovery .

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of multiple derivatives from this compound, exploring their biological activities. The derivatives showed enhanced antimicrobial properties compared to the parent compound, indicating the potential for developing new antibiotics .

Case Study 2: Neuroprotective Screening

In another investigation, the neuroprotective effects of this compound were evaluated using cellular models of oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting their potential application in neuroprotection .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimicrobial25
Derivative AAntimicrobial10
Derivative BNeuroprotective15

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Geometric Parameters

Compound Peptide Bond Conformation Sum of N-Bond Angles (°) Pyrrolidine Ring Conformation
Title Compound trans 357.9 Envelope
N-Acetyl analog trans 357.4 Envelope
7-Chloro-6-methyl analog cis 347.9 Envelope

Stereochemical Variants

Enantiomers of the title compound exhibit identical core structures but differ in spatial arrangement:

  • (1S,4S)-isomer : Used in stereoselective synthesis, e.g., as a precursor to fluorinated proline derivatives .
  • (1R,4R)-isomer : Available from suppliers like GLPBIO and BLD Pharm, with applications in chiral catalyst development .

Comparative Reactivity

Crystallographic and Physicochemical Properties

Crystallographic Data

Table 2: Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) β (°) R Factor
Title Compound P21 6.071 9.370 9.300 100.0 0.052
Benzyl Derivative P21 11.21 8.89 12.26 105.3 0.027
  • The title compound crystallizes in a monoclinic system with Z = 2. Its refinement using SHELXL software yielded R = 0.052 and wR = 0.102, indicating high structural accuracy .

Physicochemical Properties

  • Molecular Weight : 213.23 g/mol .
  • Solubility: Soluble in DMSO, ethanol, and methanol; requires sonication for full dissolution .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .

Commercial Variants

Table 3: Supplier Information

Isomer CAS Number Purity Supplier
(1S,4S) 113775-22-7 97% BLD Pharm
(1R,4R) 848488-70-0 97% GLPBIO

Biological Activity

Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, commonly referred to by its CAS number 87250-97-3, is a bicyclic compound notable for its potential biological activity. This compound belongs to a class of cyclic amino acid esters and has been the subject of various studies exploring its synthesis, structural properties, and biological implications.

Molecular Structure

The molecular formula of this compound is C10H15NO4C_{10}H_{15}NO_{4} with a molecular weight of approximately 213.23 g/mol. The structure features a bicyclic framework that contributes to its unique chemical reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Purity≥ 97%
AppearanceSolid
Storage ConditionsSealed in dry conditions at room temperature

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways associated with metabolic processes and potential therapeutic applications.

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects : Investigations into the cytotoxic effects of the compound on cancer cell lines have indicated that it may induce apoptosis, although further studies are required to elucidate the specific pathways involved.
  • Neuroprotective Properties : There is emerging evidence that suggests neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

A notable study published in Acta explored the synthesis and biological evaluation of various derivatives of this compound. The findings highlighted that certain modifications to the bicyclic structure enhanced its bioactivity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Another research effort focused on the compound's application in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents through its unique structural properties .

Summary of Key Research Findings

Study ReferenceFocus AreaKey Findings
Synthesis & Biological ActivityIdentified potential antimicrobial and cytotoxic effects
Structure Activity RelationshipEnhanced bioactivity through structural modifications
Drug Delivery ApplicationsImproved bioavailability in therapeutic contexts

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step routes involving bicyclic framework formation followed by functionalization. A documented method uses Z-Hyp-OH as a precursor, reacting with triphenylphosphine and DEAD (diethyl azodicarboxylate) in dry THF under argon. Key parameters include:

  • Temperature : Reactions are initiated at 0°C and warmed to room temperature.
  • Solvent : THF is preferred for its inertness and ability to dissolve intermediates.
  • Purification : Flash chromatography (EtOAc:hexane, 40:60) yields the product in ~72% purity after 12 hours .
    Optimization involves adjusting catalyst ratios, solvent polarity, and reaction time to minimize side products.

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirmation?

Structural elucidation relies on:

  • X-ray crystallography : Single-crystal studies (e.g., SHELXL97 refinement) confirm stereochemistry and bond angles. The compound crystallizes in orthorhombic systems with specific unit cell parameters (e.g., a=8.9a = 8.9 Å, b=11.2b = 11.2 Å) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify functional groups (e.g., tert-butyl at δ 1.4 ppm, carbonyl signals at δ 170–175 ppm).
  • Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 213.23 .

Q. What are the critical solubility and storage protocols for this compound?

  • Solubility : Best in DMSO or EtOAc. For stock solutions, heat to 37°C with sonication to enhance dissolution .

  • Storage :

    ConditionStability Period
    -80°C (anhydrous)6 months
    -20°C (in solution)1 month

Avoid freeze-thaw cycles to prevent degradation. Solutions should be aliquoted and stored under argon .

Advanced Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

The (1R,4R) stereoisomer exhibits distinct reactivity due to the spatial orientation of its carbonyl and tert-butyl groups, which affect hydrogen bonding and steric hindrance. For example:

  • Biological targets : The trans conformation of the peptide bond in the bicyclic framework enhances interactions with enzymes like prolyl hydroxylases, critical in collagen stabilization .
  • Reactivity : Stereochemical alignment dictates regioselectivity in nucleophilic attacks (e.g., lactone ring-opening reactions) .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Asymmetric unit complexity : The compound may crystallize with two molecules per unit cell, differing in C–O–C–C torsion angles. This requires high-resolution data (e.g., 0.9 Å) and restraints during refinement .
  • Hydrogen bonding networks : C–H⋯O interactions form 3D networks, necessitating detailed electron density maps (e.g., using SHELXPRO for macromolecular interfaces) .
  • Disorder handling : Apply anisotropic displacement parameters and TLS refinement to account for thermal motion .

Q. How should researchers resolve contradictions in synthetic yields or stereochemical outcomes?

Discrepancies often arise from:

  • Reagent purity : Impurities in DEAD or triphenylphosphine reduce yields. Use freshly distilled reagents.
  • Stereochemical leakage : Racemization during synthesis can occur at elevated temperatures. Monitor via chiral HPLC or circular dichroism .
  • Data validation : Cross-reference NMR coupling constants with X-ray data to confirm configuration. For example, JJ-values for vicinal protons should match crystallographic dihedral angles .

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